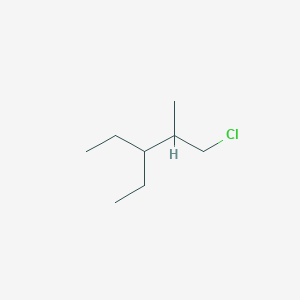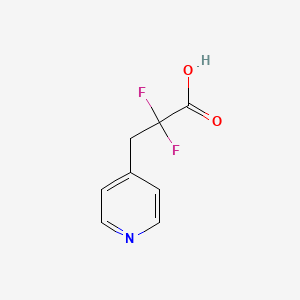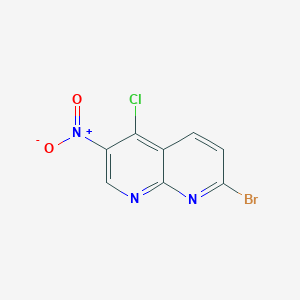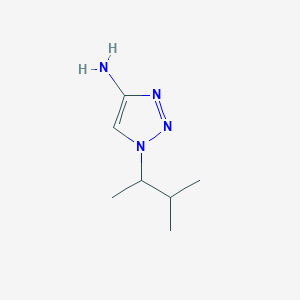![molecular formula C10H19Br B13186343 [2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
[2-(Bromomethyl)butyl]cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Bromomethyl)butyl]cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a butyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)butyl]cyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of [2-(methyl)butyl]cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of a cyclopentylbutene derivative.
Oxidation Reactions: Oxidation of the bromomethyl group can yield corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of [2-(Hydroxymethyl)butyl]cyclopentane, [2-(Cyanomethyl)butyl]cyclopentane, or corresponding amines.
Elimination: Formation of cyclopentylbutene derivatives.
Oxidation: Formation of [2-(Hydroxymethyl)butyl]cyclopentane or [2-(Carboxymethyl)butyl]cyclopentane.
科学研究应用
[2-(Bromomethyl)butyl]cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other industrial products.
作用机制
The mechanism of action of [2-(Bromomethyl)butyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
[2-(Chloromethyl)butyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
[2-(Hydroxymethyl)butyl]cyclopentane: The hydroxyl group replaces the bromine atom, leading to different reactivity and applications.
[2-(Methyl)butyl]cyclopentane: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness: [2-(Bromomethyl)butyl]cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to undergo substitution, elimination, and oxidation reactions makes it a versatile compound in organic synthesis and industrial applications.
属性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
2-(bromomethyl)butylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-9(8-11)7-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChI 键 |
OXNGXPFLVJIDHT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CCCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


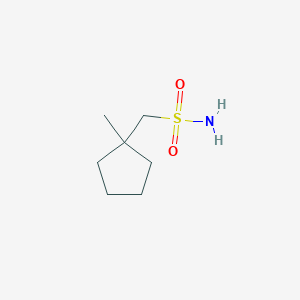

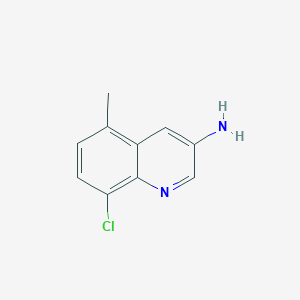
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
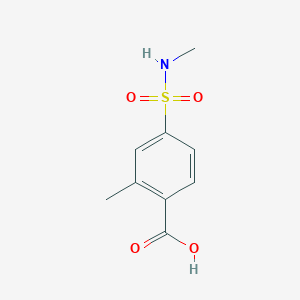
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
